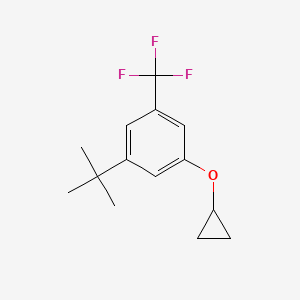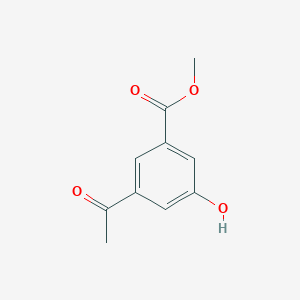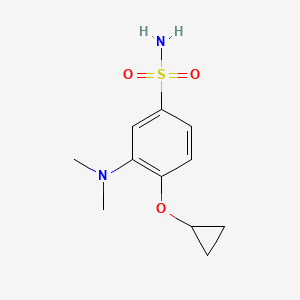
1-Tert-butyl-3-cyclopropoxy-5-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Tert-butyl-3-cyclopropoxy-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C14H17F3O It is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a trifluoromethyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Tert-butyl-3-cyclopropoxy-5-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst, a boronic acid or ester, and a halogenated aromatic compound . The reaction conditions are generally mild and can be carried out in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Tert-butyl-3-cyclopropoxy-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzene derivatives.
Applications De Recherche Scientifique
1-Tert-butyl-3-cyclopropoxy-5-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of new materials with specific properties, such as increased stability or reactivity.
Mécanisme D'action
The mechanism of action of 1-Tert-butyl-3-cyclopropoxy-5-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable component in drug design.
Comparaison Avec Des Composés Similaires
- 1-Tert-butyl-3-iodo-5-(trifluoromethyl)benzene
- 1-Tert-butyl-3-(trifluoromethyl)-1H-pyrazole
Comparison: 1-Tert-butyl-3-cyclopropoxy-5-(trifluoromethyl)benzene is unique due to the presence of the cyclopropoxy group, which can impart different reactivity and steric effects compared to similar compounds. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it distinct in terms of its chemical and biological properties.
Propriétés
Formule moléculaire |
C14H17F3O |
|---|---|
Poids moléculaire |
258.28 g/mol |
Nom IUPAC |
1-tert-butyl-3-cyclopropyloxy-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H17F3O/c1-13(2,3)9-6-10(14(15,16)17)8-12(7-9)18-11-4-5-11/h6-8,11H,4-5H2,1-3H3 |
Clé InChI |
ZOZMGGHVNPHFDJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1)OC2CC2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















